3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde
Description
3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with an aldehyde group at position 2 and a 4,4-difluoropiperidin-1-yl group at position 3. Its molecular formula is C₁₁H₁₁F₂N₂O, with a molecular weight of 225.08 g/mol. The compound combines the electron-withdrawing properties of the aldehyde group and the steric/electronic effects of the difluorinated piperidine ring, making it a candidate for pharmaceutical and agrochemical applications. Piperidine derivatives are widely utilized in drug discovery due to their conformational flexibility and ability to modulate pharmacokinetic properties.
The aldehyde group serves as a reactive handle for further derivatization, such as condensations or nucleophilic additions.
Properties
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-11(13)3-6-15(7-4-11)10-2-1-5-14-9(10)8-16/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHJMMRUQNUIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde typically involves the reaction of 4,4-difluoropiperidine with picolinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 3-(4,4-difluoropiperidin-1-yl)picolinic acid.
Reduction: Formation of 3-(4,4-difluoropiperidin-1-yl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde has several applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of probes for studying biological systems .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its interactions with biological targets such as enzymes and receptors .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Position
- 3-Substituted vs. 5-Substituted Derivatives :
The discontinued 5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde () highlights the importance of substitution position. The 3-position on the pyridine ring allows for optimal electronic communication between the aldehyde and piperidine groups, whereas the 5-position may lead to steric hindrance or unfavorable electronic interactions, possibly explaining its discontinuation.
Substituent Type
- Aryl vs. Piperidinyl Substituents: 3-Phenylpicolinaldehyde (10i): Features a phenyl group at position 3 (C₁₂H₉NO, MW 183.06 g/mol). The aromatic ring provides resonance stabilization but lacks the metabolic stability conferred by fluorine atoms. Its aldehyde ¹³C NMR signal appears at δ 191.7, comparable to fluorinated analogs. 3-(2-Fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde (10k): Combines fluorine and trifluoromethyl groups, enhancing electron-withdrawing effects but increasing synthetic complexity.
Physicochemical Properties
Research Findings and Challenges
Biological Activity
3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C11H12F2N2O and a molecular weight of 226.22 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorinated piperidine ring attached to a picolinaldehyde moiety. The presence of fluorine atoms is significant as they can enhance the compound's stability and influence its interactions with biological targets compared to non-fluorinated analogs.
This compound interacts with various biomolecules, including enzymes and receptors. The specific pathways involved depend on the biological context but generally include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing cellular signaling pathways.
The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may act as a modulator of biological processes related to cell growth and proliferation.
Therapeutic Applications
The compound is being explored for various therapeutic applications:
- Cancer Treatment : There is growing interest in its potential as an anticancer agent due to its ability to inhibit key proteins involved in tumor growth. For instance, compounds similar to this compound have shown promise in targeting KIF18A, a protein implicated in cancer cell proliferation .
- Development of Probes : It is used in developing probes for studying biological systems, which could lead to new insights into disease mechanisms.
Case Study 1: Inhibition of KIF18A
Research has indicated that inhibitors targeting KIF18A can induce mitotic cell arrest in cancer cells. A study highlighted that compounds similar to this compound exhibited potent inhibitory activity against KIF18A, leading to apoptosis in various cancer cell lines . This suggests a potential role for this compound in developing new cancer therapies.
Case Study 2: Interaction Studies
Interaction studies have demonstrated that this compound shows significant binding affinity towards several enzymes and receptors. The fluorine substituents enhance its lipophilicity, allowing better membrane penetration and increased biological activity compared to non-fluorinated counterparts.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(4-Fluoropiperidin-1-yl)picolinaldehyde | Single fluorine atom | Lower stability; reduced interaction potential |
| 3-(4,4-Dichloropiperidin-1-yl)picolinaldehyde | Two chlorine atoms | Different reactivity; potential for varied therapeutic effects |
| 3-(4,4-Dimethylpiperidin-1-yl)picolinaldehyde | Dimethyl substitution | Altered binding properties; may exhibit different biological effects |
The unique combination of the difluorinated piperidine structure and the picolinaldehyde moiety contributes to specific chemical and biological properties not found in other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
